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The following table summarizes the key design and findings from a phase 2 study investigating itacitinib in

combination with low-dose ruxolitinib for patients with myelofibrosis [1] [2].

Trial Aspect Cohort A (Combination Therapy) Cohort B (Monotherapy)

Regimen Itacitinib 200 mg QD + low-dose Itacitinib 600 mg QD [1]
Ruxolitinib (€15 mg total daily dose)

[1]

Patient Patients tolerating a stable, low dose  Patients previously treated with ruxolitinib who

Profile of ruxolitinib [2] discontinued due to toxicity or lack of response
[2]

Primary Spleen Volume Reduction (SVR) at Spleen Volume Reduction (SVR) at Week 24 [1]

Endpoint Week 24 [1]

| Key Efficacy Findings | « Mean SVR at Week 24: +6.9% (increase) * Mean SVR at Week 12: -1.6% «
Patients with SVR at Week 24: 5 out of 13 [1] | -« Mean SVR at Week 24: -3.0% * Mean SVR at Week
12: -24.6% - Patients with SVR at Week 24: 3 out of 10 [1] | | Common TEAEs (Any Grade) | Anemia,
Diarrhea, Fatigue [1] | Anemia, Diarrhea, Fatigue [1] | | Common Grade >3 TEAEs | Anemia,

Thrombocytopenia, Fatigue, Diarrhea [1] | Anemia, Thrombocytopenia, Fatigue, Diarrhea [1] |
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FAQs & Troubleshooting Guide

Here are answers to common questions and strategies for addressing challenges in itacitinib combination

therapy.

e Q1: What is the primary dose reduction strategy for ruxolitinib-related toxicities explored in

recent research?

o A: The leading strategy involves combining itacitinib with a low, stable dose of ruxolitinib
(<15 mg total daily dose). This approach aims to maintain efficacy while mitigating dose-limiting
toxicities like cytopenias associated with JAK2 inhibition by leveraging the JAK1-selectivity of
itacitinib [1] [2].

¢ Q2: Does the combination strategy effectively manage toxicity while preserving efficacy?

o A: The evidence is nuanced. The combination showed a manageable safety profile with no
new unexpected toxicities, similar to the monotherapy group [1] [3]. However, efficacy was
variable. The combination group, on average, did not achieve spleen volume reduction at 24
weeks, whereas the monotherapy group showed a more pronounced early response at
week 12 [1] [3]. This suggests that the specific dosing ratio of itacitinib-to-ruxolitinib used
in this study may not be optimal for balancing safety and efficacy [3].

e Q3: For which patients is the itacitinib monotherapy (600 mg QD) regimen most appropriate?

o A: The 600 mg QD monotherapy regimen is specifically designed for patients who have
previously been treated with ruxolitinib but had to discontinue due to hematologic toxicity

or loss of response/disease progression [2]. This provides a JAK-inhibitor treatment option after
prior therapy failure.

Experimental Protocol: Assessing Combination
Therapy

Below is a workflow diagram summarizing the key experimental protocol from the phase 2 study, which can

serve as a reference for your own trial designs.
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Patient Enrollment
(N=23)

Cohort A (n=13) Cohort B (n=10)
Post-Ruxolitinib

[Stable on low-dose Ruxaolitinib

Regimen: Itacitinib 200mg QD Regimen: Itacitinibo 600mg QD
+ Ruxolitinib (=15 mg/day) (Monotherapy)

Treatment & Assessment

JTreatment & Assessment

Primary Endpoint:

% Spleen Volume Reduction (SVR)
from Baseline to Week 24

Click to download full resolution via product page

The diagram above outlines the core structure of the clinical trial. The key methodologies involved [1] [2]:

e Patient Selection: Adults with confirmed primary or secondary myelofibrosis and a palpable spleen

>5 cm below the left costal margin.
¢ Dosing Protocol: Administration was once daily (QD), with the combination cohort maintaining a

stable, low dose of ruxolitinib.
o Efficacy Assessment: The primary efficacy was objectively measured by the percentage change in

spleen volume from baseline to week 24, typically assessed via MRI or CT.

Key Insights for Protocol Development

The search results highlight one critical consideration for your own experiments:
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e The dose ratio is crucial. The study authors concluded that the specific itacitinib-to-ruxolitinib ratio
they used was likely suboptimal. They recommend that future studies explore different dose ratios
to better balance efficacy and adverse event profiles [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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